(1-Propyl-1H-pyrazol-5-yl)methanethiol

Description

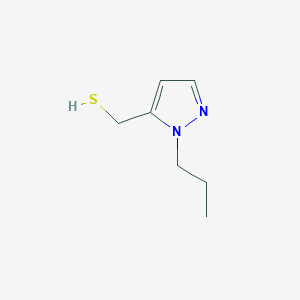

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

(2-propylpyrazol-3-yl)methanethiol |

InChI |

InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 |

InChI Key |

GIGVQWYVUWBEMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC=N1)CS |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 1 Propyl 1h Pyrazol 5 Yl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. For (1-Propyl-1H-pyrazol-5-yl)methanethiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers an unambiguous structural assignment. thieme-connect.deuobasrah.edu.iq

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The N-propyl group is characterized by three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the pyrazole (B372694) nitrogen. The pyrazole ring itself displays two doublets in the aromatic region, corresponding to the protons at the C-3 and C-4 positions. The methylene protons of the methanethiol (B179389) group appear as a doublet due to coupling with the thiol proton, which itself typically presents as a triplet.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Group | Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| Propyl | CH₃ | 0.92 (t, J = 7.4) | 11.2 |

| Propyl | -CH₂-CH₃ | 1.85 (sextet, J = 7.4) | 23.5 |

| Propyl | N-CH₂- | 4.05 (t, J = 7.2) | 51.8 |

| Pyrazole | H-4 | 6.25 (d, J = 2.0) | 106.5 |

| Pyrazole | H-3 | 7.40 (d, J = 2.0) | 140.1 |

| Pyrazole | C-5 | - | 131.0 |

| Methanethiol | -SH | 1.60 (t, J = 7.8) | - |

| Methanethiol | -CH₂- | 3.70 (d, J = 7.8) | 25.4 |

Note: Data are predicted based on analogous structures and standard chemical shift values. Spectra are typically recorded in CDCl₃.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular fragments, 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group. It would also confirm the coupling between the H-3 and H-4 protons on the pyrazole ring and between the methylene and thiol protons of the methanethiol group. thieme-connect.de

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the propyl, pyrazole, and methanethiol moieties to their corresponding carbon signals listed in the table above. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between different functional groups. Key HMBC correlations would include:

The N-CH₂ protons of the propyl group to the C-5 carbon of the pyrazole ring.

The methanethiol -CH₂- protons to the C-5 and C-4 carbons of the pyrazole ring.

The pyrazole H-4 proton to the C-3 and C-5 carbons. thieme-connect.dehelsinki.fi

Together, these 2D NMR experiments provide an unambiguous and complete structural elucidation of the molecule. researchgate.net

NMR Studies of Tautomeric Equilibria (e.g., Thione-Thiol Tautomerism) in Pyrazole Systems

Heterocyclic compounds containing a thiol group can potentially exist in equilibrium with their thione tautomers. jocpr.comresearchgate.net For this compound, the predominant form is the thiol. However, the possibility of a tautomeric equilibrium with a pyrazole-5-methylene-thione form could be investigated using NMR. The presence of the thione tautomer would be indicated by the disappearance of the S-H proton signal and the appearance of a characteristic N-H proton signal (typically at a much lower field, δ 12-13 ppm). ncl.res.in Furthermore, the ¹³C NMR spectrum would show a C=S carbon signal in the range of 160-175 ppm. ncl.res.in In typical solvents and conditions, the thiol form of this compound is expected to be overwhelmingly favored. ias.ac.in

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. researchgate.net

High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the propyl and methanethiol side chains and the characteristic breakdown of the pyrazole ring. researchgate.netrsc.org

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Identity | Description of Loss |

| 170 | [M]⁺ | Molecular Ion |

| 127 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 123 | [M - CH₂SH]⁺ | Loss of the methanethiol group (mercaptomethyl radical) |

| 95 | [C₄H₅N₂S]⁺ | Cleavage of the propyl group at the N-C bond |

| 81 | [C₄H₅N₂]⁺ | Loss of propyl and SH groups |

| 68 | [C₃H₄N₂]⁺ | Formation of pyrazole radical cation after side-chain cleavage |

Note: Fragmentation is predicted based on typical pathways for substituted pyrazoles and thiols. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most diagnostic of these is the S-H stretching vibration, which typically appears as a weak band. Other important vibrations include the C-H stretches of the alkyl groups and the pyrazole ring, as well as the stretching modes associated with the pyrazole ring itself. jocpr.com

Interactive Table: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Propyl and Methylene groups |

| 2600-2550 | S-H stretch | Thiol group |

| 1550-1500 | C=N stretch | Pyrazole ring |

| 1500-1400 | C=C stretch | Pyrazole ring |

| 1350-1000 | Ring modes | Pyrazole ring |

Note: Predicted values based on typical IR frequencies for thiols and pyrazole-containing compounds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with π-systems, such as the pyrazole ring, exhibit characteristic absorptions in the UV region. These absorptions correspond to the promotion of electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. uzh.ch

For this compound, the pyrazole ring acts as the primary chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. nih.gov The presence of the alkyl and thiol substituents (auxochromes) may cause a slight shift in the absorption maximum (λ_max) compared to the parent pyrazole molecule. researchgate.net

Interactive Table: Predicted UV-Vis Spectroscopic Data

| λ_max (nm) | Type of Transition | Chromophore |

| ~210-220 | π → π | Pyrazole Ring |

| ~240-260 | n → π | Pyrazole Ring |

Note: Predicted values based on the electronic spectra of substituted pyrazoles. Spectra are typically recorded in solvents like ethanol (B145695) or methanol. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Propyl 1h Pyrazol 5 Yl Methanethiol

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems. For a novel compound like (1-Propyl-1H-pyrazol-5-yl)methanethiol, DFT calculations would be invaluable.

Electronic Structure, Molecular Orbitals, and Charge Distribution

A primary application of DFT is the determination of a molecule's electronic structure. This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability.

Furthermore, Natural Bond Orbital (NBO) analysis could be performed to understand the charge distribution across the molecule. This would reveal the electron density on each atom, identifying potential sites for electrophilic and nucleophilic attack. Such information is crucial for predicting how this compound might interact with other molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Indicates a polar molecule |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis shifts)

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions within the molecule, such as the wavelengths of maximum absorption (λmax).

Reaction Pathway Analysis and Transition State Identification

To understand the reactivity of this compound, DFT can be used to map out potential reaction pathways. This involves locating the transition state structures for proposed reactions and calculating the activation energies. This type of analysis is fundamental for predicting reaction mechanisms and kinetics, for instance, in potential oxidation or substitution reactions involving the thiol group.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational behavior and the influence of the environment.

Conformational Analysis and Rotational Barriers

The propyl and methanethiol (B179389) substituents of this compound can rotate around their single bonds, leading to different conformers. A systematic conformational search could identify the most stable three-dimensional structures. Furthermore, the energy barriers for these rotations could be calculated, providing information on the molecule's flexibility.

Table 2: Illustrative Conformational Analysis Data for this compound (Note: The following data is for illustrative purposes only.)

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation |

| N1-C(propyl)-C-C | 3.5 | Anti-periplanar |

| C5-C(methanethiol)-S-H | 1.8 | Gauche |

Solvent Effects on Molecular Structure and Reactivity

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models like the Polarizable Continuum Model (PCM), can be used to study these effects. Such simulations would reveal how the structure, electronic properties, and reactivity of this compound change in different solvents, which is critical for understanding its behavior in realistic chemical systems.

Prediction of Chemical Reactivity and Acidity Parameters

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like this compound. By calculating various electronic and energetic parameters, it is possible to forecast its reactivity and acidity without the need for empirical measurements.

The acidity of the thiol group (-SH) is a critical parameter influencing the molecule's behavior in biological and chemical systems. The acid dissociation constant (pKa) of this moiety can be reliably predicted using computational methods. Density Functional Theory (DFT) is a commonly employed approach for this purpose. wayne.edu

The calculation involves determining the Gibbs free energy change (ΔG) for the deprotonation reaction (R-SH → R-S⁻ + H⁺) in an aqueous solution. To accurately model this, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to simulate the effect of water. rsc.orgresearchgate.net Studies have shown that including explicit water molecules that form hydrogen bonds with the sulfur atom can significantly improve the accuracy of the calculated pKa values. wayne.edu For instance, using the ωB97XD functional with the 6-311++G(d,p) basis set and an SMD model incorporating three explicit water molecules has been shown to produce results with an average error of about ±0.58 pKa units for a diverse set of thiols. wayne.edu

For substituted methanethiols and other heterocyclic thiols, pKa values can range widely, often from 7.7 to 11.9, depending on the electronic effects of the substituents. researchgate.net Electron-withdrawing groups attached to the ring would be expected to lower the pKa of the methanethiol group, making it more acidic. Good linear relationships have been observed between calculated pKa values and parameters like the natural charges on the sulfur atom. rsc.org

Table 1: Computational Methods for Thiol pKa Prediction

| Method | Solvation Model | Basis Set | Key Feature | Average Error |

|---|---|---|---|---|

| DFT (ωB97XD) | SMD with 3 explicit H₂O | 6-311++G(d,p) | Includes explicit solvent interactions | ~0.58 pKa units wayne.edu |

| DFT (M06-2X) | SMD | 6-311++G(d,p) | High accuracy for main group thermochemistry | ~0.77 pKa units rsc.orgresearchgate.net |

This is an interactive data table. Users can sort and filter the information.

Computational methods are instrumental in identifying the regions of a molecule most susceptible to electrophilic and nucleophilic attack. This is achieved through the analysis of the molecule's electronic structure.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: Regions with a high density of the HOMO are electron-rich and represent likely sites for electrophilic attack (nucleophilic sites).

LUMO: Regions with a high density of the LUMO are electron-poor and indicate probable sites for nucleophilic attack (electrophilic sites).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Negative Potential (Red/Yellow): These areas are electron-rich and are attractive to electrophiles. In pyrazole (B372694) derivatives, these are typically located around the nitrogen atoms and other heteroatoms. nih.gov

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack.

For pyrazole derivatives, it is generally recognized that nucleophilic attacks preferentially occur at the C3 and C5 positions, while electrophilic substitutions are favored at the C4 position. nih.gov In this compound, the nitrogen atom at position 2 (N2) and the sulfur atom of the thiol group would be expected to be primary nucleophilic centers due to their lone pairs of electrons. The pyrazole ring carbons, particularly C3 and C4, would be the main sites for electrophilic and nucleophilic interactions, respectively.

Computational Analysis of Tautomerism in Pyrazole-Thiol Systems

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in heterocyclic chemistry. For this compound, two main types of tautomerism are possible: annular tautomerism involving proton transfer between the ring nitrogens (though blocked by the N1-propyl group in this specific molecule) and side-chain tautomerism involving the methanethiol group. The latter leads to a thiol-thione equilibrium.

Computational studies, particularly using DFT (e.g., B3LYP) and ab initio (e.g., MP2) methods with large basis sets like 6-311++G(d,p), are used to determine the relative stabilities of different tautomers. nih.gov These calculations compare the Gibbs free energies of the optimized geometries of each tautomer.

For the related compound 1H-pyrazole-5-thiol, computational analysis has shown that in the gas phase, the annular tautomers are more stable. nih.gov However, the presence of the N1-propyl group in this compound prevents annular tautomerism. The relevant equilibrium is the side-chain tautomerism between the thiol form and the thione form (1-propyl-1,2-dihydropyrazole-5-thione).

The relative stability is highly dependent on the environment. In solution, solvent molecules can stabilize one tautomer over another through hydrogen bonding. nih.gov Aromaticity also plays a key role; computational models like the Harmonic Oscillator Model of Aromaticity (HOMED) show that the tautomeric form with higher aromatic character is generally favored. dntb.gov.ua For pyrazole systems, the NH (or NR) tautomers are typically well-delocalized and aromatic, suggesting the thiol form of this compound is likely the more stable tautomer.

Table 2: Predicted Tautomeric Forms and Relative Stabilities

| Tautomeric Form | Structure Name | Predicted Relative Stability | Key Factors |

|---|---|---|---|

| Thiol | This compound | More Stable | Aromatic pyrazole ring, favored in many solvents. |

This is an interactive data table. Users can sort and filter the information.

For two tautomers to coexist in equilibrium, the energy barrier for their interconversion must be surmountable under given conditions, typically below 20 kcal/mol. nih.gov Computational chemistry is used to locate the transition state structure connecting the two tautomers and calculate its energy, thus determining the activation energy barrier.

For pyrazole derivatives, the uncatalyzed intramolecular 1,2-proton transfer is associated with high activation energies, often in the range of 40-70 kcal/mol. researchgate.net However, these barriers can be dramatically lowered by intermolecular mechanisms. Solvent molecules, particularly protic solvents like water, can act as a shuttle, facilitating proton transfer through a hydrogen-bonded bridge. nih.gov The presence of just two water molecules has been shown to be highly effective in lowering the energetic barrier for proton transfer between pyrazole nitrogens. nih.gov While the N1-propyl group prevents this specific transfer, a similar solvent-assisted mechanism would be expected to lower the barrier for the thiol-thione interconversion.

Structure-Activity Relationship (SAR) Studies through Computational Approaches (focused on chemical features)

Computational SAR studies aim to correlate the chemical features of a molecule with its biological activity, providing a predictive framework for designing more potent and selective compounds. For this compound, these approaches would focus on how variations in its structure affect its potential interactions with a biological target.

The core chemical features of this molecule are the N1-propyl group, the pyrazole scaffold, and the C5-methanethiol substituent. SAR studies on other pyrazole derivatives have revealed key insights:

Substituents on Ring Nitrogens: The nature of the substituent at the N1 position is crucial for activity in many systems. It influences not only the steric profile but also the electronic properties of the entire ring system.

Substituents on Ring Carbons: Modifications at the C3 and C5 positions have been shown to modulate inhibitory activity and selectivity for various enzymes and receptors. nih.gov For cannabinoid receptor antagonists, for example, a para-substituted phenyl ring at C5 and a carboxamide group at C3 were found to be critical for high potency. nih.govelsevierpure.com

Functional Groups: The introduction of acidic groups or bioisosteres can significantly alter activity. For instance, replacing a phenyl group with a carboxyphenyl moiety or other acidic bioisosteres on a pyrazole scaffold was found to improve activity against certain enzymes. nih.gov

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to rationalize these relationships. researchgate.net For this compound, a computational SAR study would involve systematically modifying its key features (e.g., changing the length of the N1-alkyl chain, replacing the thiol with other functional groups, adding substituents at C3 or C4) and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). These descriptors would then be correlated with predicted binding affinities to a target protein to build a predictive SAR model.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-pyrazole-5-thiol |

| 1-propyl-1,2-dihydropyrazole-5-thione |

Identification of Key Structural Descriptors Influencing Chemical Behavior

The chemical behavior and reactivity of this compound are governed by a combination of its topological, electronic, and steric properties. These properties can be quantified through molecular descriptors, which are numerical values derived from the molecular structure. Computational methods, particularly DFT, are frequently used to calculate these descriptors for pyrazole derivatives. researchgate.netnih.gov Key descriptors include molecular weight, lipophilicity (log P), polar surface area (PSA), and quantum chemical parameters like frontier molecular orbital energies (HOMO and LUMO) and dipole moment.

Below is a table of theoretically calculated structural descriptors for this compound. These values are estimated based on computational models and provide a quantitative basis for understanding its chemical properties.

Interactive Data Table: Calculated Structural Descriptors

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂S | Defines the elemental composition. |

| Molecular Weight | 156.25 g/mol | Mass of one mole of the compound. |

| XLogP3 | 1.8 | A measure of lipophilicity; indicates moderate solubility in nonpolar solvents. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Reflects the surface area of polar atoms; influences membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The thiol group (-SH) can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms in the pyrazole ring can accept hydrogen bonds. |

| Rotatable Bond Count | 3 | Indicates molecular flexibility. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

Note: The values for HOMO, LUMO, HOMO-LUMO Gap, and Dipole Moment are representative theoretical values for a molecule of this class, derived from DFT calculations on similar pyrazole structures. researchgate.netnih.gov

The HOMO-LUMO energy gap is a critical descriptor for predicting chemical reactivity; a smaller gap implies that less energy is required to excite an electron, making the molecule more reactive. nih.gov The distribution of the HOMO and LUMO orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively. For pyrazole derivatives, the frontier orbitals are typically distributed across the pyrazole ring and its substituents. The dipole moment arises from the asymmetrical distribution of charge due to the nitrogen and sulfur heteroatoms, affecting solubility and how the molecule aligns itself in an electric field or interacts with polar molecules.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. These models are fundamental in rational drug design and chemical research, allowing for the prediction of a compound's properties without the need for synthesis and testing. acs.org For pyrazole derivatives, QSRR and similar Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to predict various biological activities. nih.gov

A QSRR model for this compound and its analogues could be developed by systematically modifying the structure—for instance, by changing the length of the alkyl chain at the N1 position or introducing substituents on the pyrazole ring—and correlating these changes with a specific measure of reactivity (e.g., the rate constant of a reaction involving the thiol group).

The descriptors identified in the previous section would serve as the independent variables in the QSRR model. A typical linear QSRR model takes the form:

log(Reactivity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are coefficients determined through regression analysis.

Interactive Data Table: Hypothetical Data for a QSRR Model of Pyrazole Derivatives

This table illustrates hypothetical data for a series of N-alkyl-pyrazol-5-yl-methanethiols, which could be used to build a QSRR model.

| Compound | N-Alkyl Group | XLogP3 (Lipophilicity) | TPSA (Polarity) | HOMO-LUMO Gap (ΔE) | log(k) (Hypothetical Reactivity) |

| 1 | Methyl | 0.8 | 41.5 Ų | 5.4 eV | 1.2 |

| 2 | Ethyl | 1.3 | 41.5 Ų | 5.35 eV | 1.5 |

| 3 | Propyl | 1.8 | 41.5 Ų | 5.3 eV | 1.8 |

| 4 | Butyl | 2.3 | 41.5 Ų | 5.25 eV | 2.1 |

| 5 | Isopropyl | 1.6 | 41.5 Ų | 5.32 eV | 1.7 |

From this hypothetical data, a QSRR model could be generated. For example, a potential relationship might show that reactivity log(k) increases as lipophilicity (XLogP3) increases and the HOMO-LUMO gap (ΔE) decreases. Such a model would suggest that longer, straight-chain alkyl groups enhance the reactivity of the thiol group in this specific chemical context. The predictive power of the model would then be validated using a test set of compounds not included in the initial model generation. These computational approaches offer a cost-effective and efficient way to screen and design novel pyrazole derivatives with desired properties. eurasianjournals.com

Mechanistic Insights into Interactions of 1 Propyl 1h Pyrazol 5 Yl Methanethiol with Chemical Systems and Biological Thiols

Coordination Chemistry with Metal Ions and Complexes

The presence of nitrogen atoms in the pyrazole (B372694) ring and the sulfur atom of the methanethiol (B179389) group makes (1-propyl-1H-pyrazol-5-yl)methanethiol a versatile ligand in coordination chemistry. researchgate.net These heteroatoms possess lone pairs of electrons that can be donated to metal centers, leading to the formation of stable coordination complexes. nih.gov

Ligand Properties and Chelation Modes

This compound can act as a multidentate ligand, coordinating to metal ions in various ways. The pyrazole moiety itself offers multiple coordination modes, including acting as a monodentate or a bridging ligand. researchgate.net The nitrogen-containing pyrazole and benzimidazole (B57391) ligands play a significant role in coordination chemistry due to the presence of one or more nitrogen atoms as electron donors. researchgate.net

The thiol group is also a potent coordinating agent, with the sulfur atom readily forming bonds with a wide range of metal ions. The combination of the pyrazole and methanethiol groups allows for chelation, where the ligand binds to a central metal ion at two or more points, forming a stable ring structure. This chelation effect enhances the stability of the resulting metal complex.

The specific chelation modes will depend on factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance posed by the propyl group on the pyrazole ring. Common coordination modes could involve the nitrogen of the pyrazole ring and the sulfur of the thiol group, forming a stable five- or six-membered chelate ring with the metal ion.

Interactive Data Table: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Monodentate | Sulfur (thiol) | Soft metal ions (e.g., Ag+, Hg2+, Cd2+) |

| Monodentate | Nitrogen (pyrazole) | Transition metal ions (e.g., Cu2+, Ni2+, Zn2+) |

| Bidentate (Chelating) | N (pyrazole), S (thiol) | Various transition metal ions |

| Bridging | N, N' (pyrazole) | Formation of polynuclear complexes |

Adsorption on Metal Surfaces and Frameworks (e.g., Metal-Organic Frameworks)

The thiol group in this compound is expected to facilitate strong adsorption onto various metal surfaces. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on surfaces of metals like gold, silver, and copper. This adsorption typically occurs through the formation of a strong metal-sulfur bond. aps.org The organic molecule methanethiol, for instance, is known to deprotonate upon adsorption on various metal substrate surfaces at low temperatures. aps.org

In the context of metal-organic frameworks (MOFs), which are porous materials constructed from metal ions or clusters and organic linkers, this compound could potentially be incorporated as a functionalized linker. mdpi.com Pyrazole-based ligands are utilized in the synthesis of MOFs for various applications, including gas capture and storage. nih.govresearchgate.net The thiol group could provide additional functionality to the MOF, such as selective binding sites for specific metal ions or organic molecules.

Chemical Reactions with Other Small Organic and Inorganic Molecules and Reagents

The reactivity of this compound is dictated by the chemical properties of both the pyrazole ring and the thiol group. The pyrazole ring can undergo electrophilic substitution reactions, although the specific reactivity will be influenced by the substituents on the ring. nih.gov

The thiol group is a versatile functional group that can participate in a variety of chemical transformations. Some key reactions include:

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and sulfonic acids (R-SO3H). mdpi.com The specific product depends on the nature of the oxidizing agent and the reaction conditions.

Alkylation: The thiol group can be alkylated by reacting with alkyl halides to form thioethers (R-S-R').

Michael Addition: Thiols can act as nucleophiles in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. mdpi.com

Reaction with Aldehydes and Ketones: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively.

For instance, the reaction of a pyrazole derivative with reagents like DMF/POCl3 can lead to the formation of pyrazolecarbaldehyde. ekb.eg Similarly, reactions with other small molecules can lead to the synthesis of a variety of derivatives with potential applications in different fields. researchgate.netresearchgate.net

Mechanistic Aspects of Chemical Interactions with Endogenous Thiol-Containing Compounds (e.g., Glutathione (B108866), Cysteine)

The interaction of this compound with biological thiols such as glutathione (GSH) and cysteine is of significant interest due to the crucial role these endogenous compounds play in cellular redox homeostasis.

Thiol-Disulfide Exchange Reactions and Adduct Formation

One of the most important reactions involving thiols in a biological context is the thiol-disulfide exchange. nih.gov This reaction involves the nucleophilic attack of a thiolate anion (RS-) on a disulfide bond (R'-S-S-R''), leading to the formation of a new disulfide and a new thiol. researchgate.net

This compound can participate in such exchange reactions with biological disulfides like oxidized glutathione (GSSG). Conversely, if this compound is first oxidized to its corresponding disulfide, it can then react with endogenous thiols like GSH or cysteine. This process would lead to the formation of a mixed disulfide adduct between the pyrazole-containing molecule and the biological thiol. nih.gov The rate of these exchange reactions is influenced by factors such as the pKa of the participating thiols and the steric accessibility of the disulfide bond. nih.gov

Redox Chemistry Mechanisms Involving Biological Thiols

The thiol group of this compound can be involved in a variety of redox reactions within a biological system. researchgate.net Biological thiols like glutathione are key players in maintaining the cellular redox balance and protecting against oxidative stress. mdpi.com

The interaction of this compound with reactive oxygen species (ROS) can lead to the formation of a thiyl radical (RS•). This radical is a highly reactive species that can participate in further reactions, including the formation of disulfides or reaction with other biological molecules. researchgate.net

The redox potential of the thiol group in this compound will determine its propensity to be oxidized or to reduce other species. In a cellular environment, it could potentially interact with the glutathione system (GSH/GSSG couple), which is a major determinant of the cellular redox state. mdpi.com For example, it could be oxidized by cellular oxidants, and the resulting disulfide could then be reduced back to the thiol by the action of enzymes like glutathione reductase, at the expense of NADPH.

Interactive Data Table: Key Biological Thiols and Their Potential Interactions with this compound

| Biological Thiol | Potential Interaction | Consequence |

| Glutathione (GSH) | Thiol-disulfide exchange with the disulfide form of the compound. | Formation of a mixed disulfide adduct, potential modulation of cellular redox state. |

| Cysteine | Similar to glutathione, can participate in thiol-disulfide exchange. | Incorporation into proteins via mixed disulfide formation if the cysteine is part of a polypeptide chain. |

Formation of Mixed Disulfides and Sulfenyl Thiocyanates

The thiol functionality of this compound is a key determinant of its chemical reactivity, particularly in redox processes. This section explores the mechanistic aspects of its interactions with other sulfur-containing compounds, leading to the formation of mixed disulfides, and its potential to form sulfenyl thiocyanates. While direct experimental studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of thiols and related heterocyclic compounds.

The formation of mixed disulfides occurs through a process known as thiol-disulfide exchange. nih.govresearchgate.netlibretexts.org This reaction is crucial in various biological systems for processes like protein folding and redox signaling. nih.govresearchgate.net The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.gov For this compound, the reaction with a biological disulfide, such as oxidized glutathione (GSSG), would proceed via its corresponding thiolate.

The general mechanism for this thiol-disulfide exchange is a reversible SN2 reaction. libretexts.orgnih.gov The equilibrium of this reaction is influenced by the redox potential and the pKa of the participating thiols.

In a biological context, the interaction with abundant thiols like glutathione (GSH) is of particular significance. libretexts.org this compound could potentially react with oxidized glutathione (GSSG) to form a mixed disulfide and a molecule of reduced glutathione. This reaction is a key aspect of how cells maintain their redox balance. libretexts.org

The formation of sulfenyl thiocyanates from thiols is another important chemical transformation. This typically involves the reaction of a thiol with a cyanating agent, such as cyanogen (B1215507) halides. thieme-connect.de For instance, the reaction of a thiol with cyanogen bromide can lead to the formation of a sulfenyl thiocyanate (B1210189), although in some cases, this can lead to the dimerization of the thiol to a disulfide. tandfonline.com

Recent advancements have also demonstrated the synthesis of 4-thio/selenocyanated pyrazoles through an electrophilic thio/selenocyanation process. nih.govresearchgate.netresearchgate.net This suggests that the pyrazole moiety is amenable to the introduction of a thiocyanate group. While this describes the formation of a C-S bond at the pyrazole ring rather than at the methanethiol sulfur, it supports the general principle of forming pyrazole-containing thiocyanates. The reaction of this compound with a suitable thiocyanating agent, such as thiocyanogen (B1223195) chloride (ClSCN), could potentially yield the corresponding sulfenyl thiocyanate. nih.gov

The table below summarizes the potential reactions of this compound leading to the formation of mixed disulfides and sulfenyl thiocyanates, based on general thiol chemistry.

| Reactant | Product Type | General Reaction Scheme |

| Biological Disulfide (e.g., GSSG) | Mixed Disulfide | R-SH + GSSG ⇌ R-S-SG + GSH |

| Cyanogen Halide (e.g., BrCN) | Sulfenyl Thiocyanate | R-SH + BrCN → R-SCN + HBr |

| Thiocyanogen Chloride | Sulfenyl Thiocyanate | R-SH + ClSCN → R-SCN + HCl |

Potential Contributions and Advanced Applications of 1 Propyl 1h Pyrazol 5 Yl Methanethiol in Chemical Sciences

Role as Versatile Building Blocks and Chemical Intermediates in Complex Organic Synthesis

(1-Propyl-1H-pyrazol-5-yl)methanethiol is poised to be a valuable building block in the synthesis of complex organic molecules. The pyrazole (B372694) core, substituted at the N1 position with a propyl group, provides a stable heterocyclic scaffold. The methanethiol (B179389) group at the C5 position is a key functional handle, offering a nucleophilic sulfur atom that can participate in a variety of chemical transformations.

The synthesis of such a building block can be envisioned through several established synthetic routes for pyrazoles. mdpi.comorganic-chemistry.org For instance, a plausible route could involve the initial synthesis of 1-propyl-1H-pyrazole, followed by functionalization at the C5 position. A key intermediate in this process could be 1-propyl-1H-pyrazol-5-ylboronic acid, which has been previously synthesized. sci-hub.seresearchgate.net This boronic acid derivative can then undergo further transformations to introduce the methanethiol group.

Once obtained, this compound can serve as a precursor in various coupling reactions. The thiol group can readily undergo S-alkylation, S-arylation, and Michael additions, allowing for the facile introduction of this pyrazole moiety into larger, more complex structures. nih.gov This versatility makes it an attractive intermediate for the synthesis of new pharmaceuticals, agrochemicals, and other fine chemicals.

| Reaction Type | Potential Reagents | Expected Product |

| S-Alkylation | Alkyl halides (e.g., CH3I) | 5-((Methylthio)methyl)-1-propyl-1H-pyrazole |

| S-Arylation | Aryl halides (e.g., Ph-Br) with a suitable catalyst | 5-((Phenylthio)methyl)-1-propyl-1H-pyrazole |

| Michael Addition | α,β-Unsaturated carbonyls (e.g., methyl acrylate) | Methyl 3-(((1-propyl-1H-pyrazol-5-yl)methyl)thio)propanoate |

Integration into Advanced Materials and Functional Polymers

The unique combination of a heterocyclic ring and a reactive thiol group in this compound makes it a promising candidate for the development of advanced materials and functional polymers. researchgate.net

Pyrazole derivatives are known to form the core of various fluorescent compounds and dyes. nih.govnih.govnih.gov The pyrazole ring itself can act as a fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. The methanethiol group in this compound can be functionalized to introduce chromophoric or auxochromic groups, thereby modulating the absorption and emission characteristics of the resulting molecule. For instance, condensation of the thiol group with aromatic aldehydes or coupling with other heterocyclic systems could lead to the formation of novel dyes with potential applications in sensing, imaging, and optoelectronics.

| Functionalization Strategy | Potential Effect on Photophysical Properties |

| Conjugation with electron-donating groups | Red-shift in absorption and emission spectra |

| Conjugation with electron-withdrawing groups | Blue-shift in absorption and emission spectra |

| Formation of metal complexes | Enhancement or quenching of fluorescence |

The thiol group of this compound can participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry. nih.govresearchgate.net These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of well-defined polymers. By incorporating this compound as a monomer or a chain-transfer agent, polymers with pendant pyrazole units can be prepared. These functional polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, and tunable refractive indices.

Furthermore, the thiol group can also be utilized for cross-linking polymer chains. This can be achieved through oxidation to form disulfide bonds or by reaction with other functional groups within the polymer matrix. The resulting cross-linked materials could find applications as hydrogels, elastomers, or coatings with enhanced mechanical and thermal properties.

Applications in Chemical Sensing and Probes (based on mechanistic chemical detection)

A sensor based on this molecule could operate through several mechanisms. For example, the binding of an analyte to the pyrazole-thiol motif could induce a change in the fluorescence or color of the molecule. This change could be due to photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). consensus.app The specificity of the sensor could be tailored by modifying the substituents on the pyrazole ring and by incorporating specific recognition elements.

| Target Analyte | Potential Sensing Mechanism |

| Heavy metal ions (e.g., Hg2+, Pb2+) | Coordination to the thiol and pyrazole nitrogens leading to fluorescence quenching or enhancement |

| Reactive oxygen species (ROS) | Oxidation of the thiol group leading to a change in fluorescence |

| Small organic molecules | Host-guest interactions with a functionalized pyrazole derivative |

Theoretical Framework for Designing Analogues with Tailored Chemical Reactivity

Computational chemistry and theoretical studies can provide a powerful framework for the rational design of analogues of this compound with tailored chemical reactivity. researchgate.netnih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. nih.gov

By systematically varying the substituents on the pyrazole ring and at the thiol group in silico, it is possible to understand how these modifications influence the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and the coordination ability of the pyrazole ring. nih.gov These theoretical predictions can guide synthetic efforts towards the development of new molecules with optimized properties for specific applications.

| Computational Method | Predicted Property | Application in Analogue Design |

| Density Functional Theory (DFT) | HOMO-LUMO gap, Mulliken charges, electrostatic potential | Predicting reactivity, stability, and interaction sites |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing new fluorophores and dyes |

| Molecular Docking | Binding affinity and mode to target proteins | Designing potential enzyme inhibitors or probes |

Contribution to the Understanding of Structure-Reactivity Relationships in Heterocyclic Thiols

The study of this compound and its analogues can contribute significantly to the fundamental understanding of structure-reactivity relationships in heterocyclic thiols. By systematically investigating the influence of the pyrazole ring and its substituents on the properties of the thiol group, a deeper insight into the interplay between the heterocyclic core and the functional group can be gained.

Experimental studies, such as pKa measurements, kinetic analysis of reactions, and spectroscopic characterization, combined with theoretical calculations, can provide a comprehensive picture of the factors that govern the reactivity of this class of compounds. This knowledge is not only of academic interest but also has practical implications for the design of new catalysts, ligands, and functional materials based on heterocyclic thiols.

Q & A

Q. How do researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.